molecular formula C21H20O3 B14567906 1,1'-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene CAS No. 61654-73-7

1,1'-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene

Cat. No.: B14567906
CAS No.: 61654-73-7
M. Wt: 320.4 g/mol
InChI Key: XATBVTOUVDCJPJ-UHFFFAOYSA-N
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Description

1,1’-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene is an organic compound with the molecular formula C22H22O3 It is characterized by the presence of two benzene rings connected through a methoxy-substituted phenylene group and linked by oxymethylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene typically involves the reaction of 2-methoxy-1,4-benzenedimethanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Methoxy-1,4-benzenedimethanol+2Benzyl chloride1,1’-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene+2HCl\text{2-Methoxy-1,4-benzenedimethanol} + 2 \text{Benzyl chloride} \rightarrow \text{1,1'-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene} + 2 \text{HCl} 2-Methoxy-1,4-benzenedimethanol+2Benzyl chloride→1,1’-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 1,1’-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfo, or halogen-substituted derivatives.

Scientific Research Applications

1,1’-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene involves its interaction with specific molecular targets. The methoxy and oxymethylene groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but lacks the methoxy group.

    Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains an ethylene bridge instead of a methylene bridge.

    2-Methyl-1,4-phenylene bis[4-[[[4-(acryloyloxy)butoxy]carbonyl]oxy]benzoate]: Contains additional functional groups and a more complex structure.

Uniqueness

1,1’-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

2-methoxy-1,4-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-22-21-14-19(23-15-17-8-4-2-5-9-17)12-13-20(21)24-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATBVTOUVDCJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552094
Record name 1,1'-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61654-73-7
Record name 1,1'-[(2-Methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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